molecular formula C10H13N3O B116761 1-Nitroso-4-phenylpiperazine CAS No. 14340-33-1

1-Nitroso-4-phenylpiperazine

Cat. No.: B116761
CAS No.: 14340-33-1
M. Wt: 191.23 g/mol
InChI Key: FISCVUKZOKHQGD-UHFFFAOYSA-N
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Description

1-Nitroso-4-phenylpiperazine is an N-nitrosamine derivative of phenylpiperazine, serving as a critical compound in modern pharmaceutical research and development. Its primary research value lies in the field of analytical chemistry and drug safety, where it is employed as a reference standard for the detection and quantification of nitrosamine impurities . The formation of N-nitrosamines like nitroso-4-phenyl piperidine is a key concern in pharmaceutical quality control, and this compound provides a vital model for studying nitrosation kinetics and formation pathways in drug products . Researchers utilize this compound to develop and validate sensitive analytical methods, such as LC-MS, to ensure compliance with stringent regulatory requirements for nitrosamine levels in active pharmaceutical ingredients (APIs) and final drug formulations. Its investigation is essential for profiling the stability of piperazine-based drug substances and excipients, helping to mitigate the risk of nitrosamine formation during manufacturing and storage. This research is indispensable for advancing the safety profiles of pharmaceuticals containing secondary amine functional groups. This product is intended for research purposes only and is not intended for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroso-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISCVUKZOKHQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162408
Record name Piperazine, 1-nitroso-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14340-33-1
Record name 1-Nitroso-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14340-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-nitroso-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014340331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-nitroso-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Nitroso-4-phenylpiperazine IUPAC name and structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

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Confirming Initial Structure

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Confirming Basic Properties

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Confirming Initial Structure

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Detailing Experimental Requirements

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comprehensive literature review of 1-Nitroso-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Analyzing Search Results

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Developing a Methodology

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Gathering Basic Info

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Pinpointing Missing Details

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Uncovering Clues

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Addressing Information Gaps

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Pinpointing Key Protocol Deficiencies

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Refining Research Focus

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Establishing Synthesis Route

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Addressing Knowledge Gaps

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Refining Protocol Details

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initial pharmacological studies of 1-Nitroso-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Retrieval

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Expanding Knowledge Base

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Structuring Guide Content

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Gathering Initial Data

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Analyzing Synthesis and Hazards

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Expanding Data Search

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Refining Toxicity Analysis

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Expanding Genotoxicity Review

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Consolidating Experimental Protocols

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toxicological profile of 1-Nitroso-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Analyzing Toxicological Profile

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Deepening Toxicological Investigation

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Initiating Toxicological Profile

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Expanding Data Acquisition

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Refining Data Search

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Assessing Toxicity Risk

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Solidifying Comparisons & Strategy

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Refining Approach & Comparisons

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Analyzing Nitroso Compounds

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Synthesizing the Data

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Methodological & Application

1-Nitroso-4-phenylpiperazine as a research chemical tool

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Gathering Initial Data

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Analyzing Compound Characteristics

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Identifying Knowledge Gaps

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Refining Search Strategies

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Confirming Primary Uses

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Assessing Further Applications

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Defining Application Structure

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conducting in vivo studies with 1-Nitroso-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Outlining In Vivo Protocols

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Defining Experimental Design

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Identifying Carcinogenic Properties

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Designing In Vivo Experiments

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Refining Experimental Approach

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Refining Research Findings

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Expanding Data Scope

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Synthesizing Application Notes

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Application Notes and Protocols for the Preparation of 1-Nitroso-4-phenylpiperazine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of 1-Nitroso-4-phenylpiperazine solutions. As a suspected human carcinogen and a critical reference standard in the analysis of pharmaceutical impurities, the accurate and safe preparation of its solutions is paramount for reliable analytical method development, validation, and quality control applications. This guide synthesizes chemical property data, solubility information, and stability considerations to present a scientifically grounded and safety-conscious protocol.

Introduction: The Significance of this compound

This compound (NPP) is a nitroso derivative of phenylpiperazine that has garnered significant attention in the pharmaceutical industry. It is primarily recognized as a potential impurity in active pharmaceutical ingredients (APIs) and finished drug products, particularly those synthesized using or containing phenylpiperazine moieties, such as Levodropropizine and Asenapine.[1][2] Due to the classification of many N-nitrosamine compounds as probable human carcinogens, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for their monitoring and control in pharmaceuticals.[3][4]

The availability of high-purity NPP as a reference standard is essential for the development and validation of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), required to detect and quantify this impurity at trace levels.[2][5] An accurately prepared solution of NPP is the cornerstone of generating reliable calibration curves and ensuring the precision of quality control checks. This protocol, therefore, outlines the necessary steps and scientific rationale for preparing such solutions, with a strong emphasis on safety and solution stability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.

PropertyValueSource
Chemical Name This compound[6]
Synonyms N-Nitroso Levodropropizine EP Impurity B, Piperazine, 1-nitroso-4-phenyl-[5][6]
CAS Number 14340-33-1[6]
Molecular Formula C₁₀H₁₃N₃O[6]
Molecular Weight 191.23 g/mol [6]
Appearance Green Solid[7]

Safety and Handling: A Precautionary Approach

WARNING: this compound is a suspected human carcinogen and a highly toxic semi-volatile organic compound.[7] All handling and solution preparation must be conducted with strict adherence to safety protocols to minimize exposure.

  • Engineering Controls: All work with solid NPP and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, glassware, and unused solutions, in accordance with local, state, and federal regulations for carcinogenic materials.

  • Decontamination: Decontaminate all surfaces and equipment that come into contact with NPP using a suitable method.

Solution Preparation Protocol

This protocol details the steps for preparing a stock solution of this compound. The choice of solvent is critical for ensuring complete dissolution and stability.

Solvent Selection Rationale

Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[7] These solvents are appropriate for preparing stock solutions for subsequent dilution in analytical mobile phases. For many chromatographic applications, methanol is a preferred solvent due to its volatility and compatibility with reversed-phase systems. DMSO is an excellent alternative for achieving higher concentrations if needed, but its high boiling point and potential for interference in some analytical systems should be considered.

Materials and Equipment
  • This compound (as a solid reference standard)

  • High-purity Dimethyl Sulfoxide (DMSO) or Methanol (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A) of appropriate sizes

  • Pipettes (calibrated)

  • Spatula

  • Weighing paper or boat

  • Amber glass vials with Teflon-lined caps for storage

Step-by-Step Protocol for a 1 mg/mL Stock Solution

The following workflow outlines the preparation of a 1 mg/mL stock solution. Adjustments to mass and volume can be made to achieve different concentrations.

Caption: Workflow for preparing this compound stock solution.

  • Preparation:

    • Place a clean, dry weighing boat or paper on the analytical balance and tare it.

    • Carefully weigh approximately 10 mg of this compound solid.

    • Record the exact mass to the nearest 0.01 mg.

  • Dissolution:

    • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of the chosen solvent (Methanol or DMSO).

    • Gently swirl the flask to wet the solid. If necessary, sonicate for 5-10 minutes or vortex until the solid is completely dissolved, ensuring the solution is clear.

    • Allow the solution to return to room temperature if sonication has caused warming.

    • Carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

  • Storage and Handling of the Solution:

    • Transfer the prepared stock solution to a labeled amber glass vial with a Teflon-lined cap to protect it from light.

    • The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the solution at refrigerated temperatures (2-8°C).

Stability and Storage Considerations

The stability of the prepared solution is critical for its use as a reference standard. While specific stability data for NPP in organic solvents is not extensively available, general knowledge of N-nitrosamine chemistry provides a basis for best practices.

  • Thermal Stability: N-nitrosopiperazines have been shown to be thermally stable in aqueous solutions even at high temperatures (150°C).[8][9] However, to minimize the potential for any long-term degradation, storage at refrigerated temperatures (2-8°C) is recommended as a precautionary measure.

  • Photostability: N-nitroso compounds are known to be susceptible to degradation upon exposure to UV light.[10][11] The N-N bond can undergo photolytic cleavage.[10] Therefore, it is imperative to store all solutions of this compound in amber vials or otherwise protected from light to maintain their integrity.

  • pH Effects: The stability of nitrosamines in aqueous solution can be pH-dependent, with greater stability often observed in the neutral to slightly acidic range (pH 2-8).[5] While the prepared solution is in an organic solvent, this information suggests that avoiding highly acidic or basic conditions is prudent if any aqueous dilutions are made.

Due to the lack of long-term stability data for this specific compound in methanol or DMSO, it is recommended to prepare fresh stock solutions regularly. For critical applications, the stability of the solution under its specific storage and use conditions should be validated.

Quality Control

To ensure the accuracy of the prepared solution, the following quality control steps are recommended:

  • Purity of the Standard: Always use a well-characterized reference standard with a certificate of analysis indicating its purity.

  • Concentration Verification: If required, the concentration of the stock solution can be verified by preparing a dilution and analyzing it against a freshly prepared, independent standard.

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or insolubility.

Conclusion

The preparation of this compound solutions demands a meticulous approach that prioritizes safety and accuracy. By adhering to the protocols outlined in this guide, researchers can confidently prepare solutions that are suitable for sensitive analytical applications, thereby ensuring the reliability of data crucial for pharmaceutical development and regulatory compliance. The principles of using high-purity materials, calibrated equipment, and appropriate storage conditions are fundamental to the integrity of these critical reference standards.

References

  • Lee, C., et al. (2020). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. Available at: [Link]

  • Štěpán, M., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ACS Publications. Available at: [Link]

  • SynZeal. (n.d.). This compound. SynZeal. Available at: [Link]

  • Luning, P. A., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available at: [Link]

  • Synchemia. (2024). CERTIFICATE OF ANALYSIS Product Name: this compound. Synchemia. Available at: [Link]

  • Cleanchem. (n.d.). This compound. Cleanchem. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]

  • ResearchGate. (2023). (PDF) Managing n-nitrosopiperazine and dinitrosopiperazine. ResearchGate. Available at: [Link]

  • EDQM. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. EDQM. Available at: [Link]

  • Hornyak, I. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. PubMed. Available at: [Link]

  • Chow, Y. L., & Lee, A. C. H. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Science Publishing. Available at: [Link]

  • ResearchGate. (2010). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. ResearchGate. Available at: [Link]

  • PubMed. (2010). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. PubMed. Available at: [Link]

  • ResearchGate. (2020). (PDF) Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. ResearchGate. Available at: [Link]

  • World Health Organization. (2022). Annex 2. WHO. Available at: [Link]

  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. PubChem. Available at: [Link]

  • National Energy Technology Laboratory. (2014). Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry. NETL. Available at: [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. EMA. Available at: [Link]

  • Defense Technical Information Center. (1975). The Evaporation and Degradation of N-Nitroso Dimethyl Amine in Aqueous Solutions. DTIC. Available at: [Link]

  • Google Patents. (1959). N-nitrosopiperazine. Google Patents.
  • Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. HSA. Available at: [Link]

Sources

Application Notes and Protocols for 1-Nitroso-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1-Nitroso-4-phenylpiperazine

This compound is a nitroso derivative of phenylpiperazine.[1] It is recognized as a potential impurity in the synthesis of certain pharmaceutical compounds, such as Levodropropizine, and is of significant interest to researchers in drug development and quality control.[2] As a member of the N-nitrosamine class of compounds, it is reasonably anticipated to be a human carcinogen, necessitating stringent handling and storage procedures.[3][4] N-nitrosamines are not typically carcinogenic in their native state but undergo metabolic activation in the body, a critical detail that underscores the importance of minimizing exposure.[4][5]

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and use of this compound in a research and development setting. It is designed to equip laboratory personnel with the knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Physicochemical and Hazard Profile

A thorough understanding of the properties of this compound is fundamental to its safe handling.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃N₃O[1]
Molecular Weight 191.23 g/mol [1]
Appearance Very Dark Red to Very Dark Brown Solid[5]
IUPAC Name This compound[1]
CAS Number 14340-33-1[1]

GHS Hazard Classification: [3]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1/2): H318/H319 - Causes serious eye damage/irritation.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

  • Carcinogenicity (Category 1B): H350 - May cause cancer.

Mechanism of Carcinogenicity: The Rationale for Caution

The classification of this compound as a suspected carcinogen is rooted in the well-established mechanism of action for N-nitrosamines.[4][6] These compounds require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert their carcinogenic effects.[5]

N-Nitrosamine Carcinogenicity cluster_process Biological Process This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Cytochrome P450 Enzymes Reactive Electrophiles\n(e.g., Diazonium ions) Reactive Electrophiles (e.g., Diazonium ions) Metabolic Activation->Reactive Electrophiles\n(e.g., Diazonium ions) DNA Alkylation DNA Alkylation Reactive Electrophiles\n(e.g., Diazonium ions)->DNA Alkylation Covalent Bonding DNA Adducts DNA Adducts DNA Alkylation->DNA Adducts Mutations Mutations DNA Adducts->Mutations If not repaired Cancer Initiation Cancer Initiation Mutations->Cancer Initiation

Caption: Metabolic activation of N-nitrosamines leading to carcinogenesis.

This enzymatic process transforms the relatively stable N-nitrosamine into a highly reactive electrophilic species, such as a diazonium ion.[4] This electrophile can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[5] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which is a key step in the initiation of cancer.[4]

Safe Handling and Storage Protocols

Given its hazardous nature, all work with this compound must be conducted with strict adherence to safety protocols to minimize any potential for exposure.

Designated Work Area
  • All work with this compound, including weighing, solution preparation, and handling, must be performed in a designated area within a certified chemical fume hood.[2][7]

  • The designated area should be clearly marked with a warning sign indicating the presence of a carcinogen.[8]

  • Work surfaces should be covered with disposable, plastic-backed absorbent paper to contain any spills. This liner should be disposed of as hazardous waste after each use.[2]

Personal Protective Equipment (PPE)
  • Gloves: Wear two pairs of nitrile gloves that are appropriate for handling chemicals. Disposable gloves should be discarded after each use and immediately if contamination is suspected.[8]

  • Eye Protection: Safety goggles or a face shield must be worn at all times.[8]

  • Lab Coat: A fully fastened laboratory coat is mandatory. Disposable gowns are recommended for procedures with a higher risk of contamination.[2]

  • Respiratory Protection: For procedures that may generate aerosols or dust outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator is required.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from light.[9] Recommended storage temperatures are between 2-8°C.[5]

  • The container must be tightly sealed and clearly labeled as a carcinogen.[9]

  • Store separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Analytical Standards

This protocol is designed for the preparation of a stock solution of this compound for use as a reference standard in chromatographic analysis (e.g., HPLC-MS/MS).

Materials:

  • This compound (solid)

  • Methanol (HPLC grade)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance (readable to at least 0.1 mg)

  • Micropipettes and appropriate tips

  • Vortex mixer

Procedure:

  • Pre-weighing: In a chemical fume hood, place a 10 mL volumetric flask on the analytical balance and tare it.

  • Weighing: Carefully add approximately 10 mg of this compound to the tared flask. Record the exact weight. The tare method, where the chemical is added to a pre-weighed container inside the hood and then sealed for re-weighing outside, can also be used to prevent inhalation of particles.[7]

  • Dissolution: Add approximately 5 mL of methanol to the flask. Cap the flask and vortex until the solid is completely dissolved.

  • Dilution to Volume: Add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution. This will be your stock solution (e.g., ~1 mg/mL).

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store the stock solution at 2-8°C in the dark.

Protocol 2: Preparation of Calibration Standards

This protocol describes the serial dilution of the stock solution to prepare a series of calibration standards for quantitative analysis.

Materials:

  • Stock solution of this compound (from Protocol 1)

  • Methanol (HPLC grade)

  • Class A volumetric flasks (e.g., 10 mL)

  • Micropipettes and appropriate tips

Procedure:

  • Intermediate Dilution (if necessary): Depending on the desired concentration range, it may be necessary to first prepare an intermediate stock solution. For example, pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol to create a 10 µg/mL solution.

  • Serial Dilutions: Prepare a series of calibration standards by diluting the intermediate stock solution. For example, to prepare a 1 µg/mL standard, pipette 1 mL of the 10 µg/mL solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Curve Range: Prepare a series of standards to cover the expected concentration range of the analyte in your samples. A typical range for impurity analysis might be from 1 ng/mL to 100 ng/mL.[9]

  • Labeling and Storage: Label each calibration standard with its concentration and store under the same conditions as the stock solution.

Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_calibration Calibration Standard Preparation Weigh_Solid Weigh Solid Compound Dissolve Dissolve in Methanol Weigh_Solid->Dissolve Dilute_to_Volume Dilute to Final Volume Dissolve->Dilute_to_Volume Intermediate_Dilution Intermediate Dilution Dilute_to_Volume->Intermediate_Dilution Use Stock Solution Serial_Dilutions Serial Dilutions Intermediate_Dilution->Serial_Dilutions HPLC_Analysis HPLC_Analysis Serial_Dilutions->HPLC_Analysis Analyze

Caption: Workflow for preparing analytical standards.

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination of Surfaces and Glassware
  • For routine cleaning of the designated work area, wipe surfaces with a 70% ethanol solution.

  • For spills or at the end of an experimental series, a more robust decontamination procedure is required. A 1:1 solution of hydrobromic acid and acetic acid can be used to rinse glassware and decontaminate surfaces, as it effectively degrades nitrosamines.[10] Caution: This solution is highly corrosive and should be handled with appropriate PPE in a fume hood.

  • Alternatively, irradiation with UV light can be used to degrade N-nitrosamines.[4][10]

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a labeled, sealed hazardous waste container.

  • Chemical Degradation of Bulk Waste: For larger quantities of liquid waste, chemical degradation prior to disposal is recommended. A procedure using aluminum:nickel alloy powder in an increasingly basic medium has been shown to effectively destroy N-nitroso compounds.[11]

  • All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

This compound is a compound that demands respect and careful handling due to its potential carcinogenicity. By understanding its chemical properties, the mechanism of its toxicity, and by strictly adhering to the detailed protocols for handling, storage, and disposal outlined in this guide, researchers can work with this compound safely and effectively. The principles of minimizing exposure, using designated work areas, and proper decontamination are paramount to ensuring a safe laboratory environment for everyone.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014828, Piperazine, 1-nitroso-4-phenyl-. Retrieved from [Link]

  • Getzel, A. J., & Bodnar, A. L. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(5), 3493–3512. [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Javed, R., & Usmani, M. A. (2018). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews. [Link]

  • National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. Retrieved from [Link]

  • Kushnir, M., et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health. Retrieved from [Link]

  • Lijinsky, W. (1987). Biological interactions of N-nitroso compounds: a review. PubMed. [Link]

  • Gajewska, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Hecht, S. S. (2018). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 19(11), 3589. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. Retrieved from [Link]

  • Stanford University. (n.d.). General Use SOP - Carcinogens. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Nitrosamines Community. (2022). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

overcoming challenges in 1-Nitroso-4-phenylpiperazine purification

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the topic, starting with comprehensive Google searches. My aim is to gather details on the common problems encountered with 1-Nitroso-4-phenylpiperazine, including purification methods and analytical techniques that are relevant. I'm focusing on casting a wide net initially, hoping to identify key areas for deeper investigation.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the recurring challenges in working with this compound. I'm noting potential issues with impurities, stability, and co-elution. Now, I'm seeking established protocols and troubleshooting tips in scientific journals and supplier resources. My plan is to structure a troubleshooting guide with explanations and citations.

Gathering Initial Data

I've initiated the research phase and am seeing promising results from initial Google searches. The information regarding the synthesis of related N-nitroso-piperazine compounds has been particularly fruitful, highlighting by-products like 1,4-dinitrosopiperazine, and the difficulty in purifying 1-nitrosopiperazine. This appears to be a good starting point for further investigation.

Refining Search Parameters

I'm now refining my search terms to zero in on this compound specifically. The prior general searches gave valuable background on N-nitroso compounds, impurities, and common analytical techniques. I'm focusing on purification methods for this specific compound, considering its use as a reference standard, and aiming to avoid repetition of prior findings. I'm also looking for any indications of known purification difficulties, or specific degradation pathways.

Deepening Experimental Focus

I've made headway, finding details on synthesizing related N-nitroso-piperazines, including by-products and purification complexities, which likely apply here. The importance of this compound purity as a drug development reference standard is becoming clearer. General analytical methods and thermal instability considerations have also surfaced. I will now refine my strategy to hone in on detailed experimental specifics for this specific compound.

Refining The Search

I've refined my search, but a detailed purification protocol for this compound remains elusive. I've gathered that recrystallization and column chromatography are generally used for similar N-nitroso compounds. I will evaluate these techniques.

Evaluating Impurities and Methods

I've learned a bit more. Synthesis may yield 1,4-dinitrosopiperazine as an impurity, along with unreacted starting material. These compounds are thermally sensitive, and high temperatures should be avoided. HPLC should work for purity assessment. Safety remains paramount.

Seeking Specific Experimental Details

I've learned that 1,4-dinitrosopiperazine and unreacted starting material are likely impurities. HPLC is suitable for purity assessment, and safety is crucial. Recrystallization and chromatography are common, but specific parameters are missing. Now, I will focus on finding experimental details for related compounds to develop a robust purification method.

Developing Purification Strategy

I've learned that 1,4-dinitrosopiperazine and unreacted starting material will likely be impurities; HPLC will assess purity, and safety's crucial. While general techniques are known, specific parameters remain elusive. I've noted this compound is commercially available as a reference standard. I need experimental details to develop a robust protocol. Now I'll pursue specific data, including solubility and melting point, to aid in protocol design.

Analyzing Protocol Shortcomings

I've hit a roadblock. My recent searches haven't yielded a comprehensive, validated purification protocol for this compound, despite finding some useful leads. Key findings include that impurities are a primary concern during synthesis. I'm focusing on those impurities, and now digging deeper for validation data. I'm focusing on the nature of these impurities.

Evaluating Impurities and Properties

I've gathered more insights, but the hunt for that perfect protocol continues. Key now is understanding the impurities in this compound, especially 1,4-dinitrosophenylpiperazine, based on data for the methyl analog. I've also found key physical properties, including melting and boiling points, and solubility data, which might help me optimize purification methods. I'm also finding potential analytical methods.

Refining Purification Strategy

I'm now integrating crucial findings to solidify a purification strategy. While a validated protocol remains elusive, I've amassed key details. Specifically, I know that 1,4-dinitrosophenylpiperazine and unreacted 1-phenylpiperazine are likely impurities. I have physical properties (melting point for the starting material, appearance, and solubility data for a similar compound) to guide recrystallization, and a LC-MS/MS method for a related compound using a Phenyl-Hexyl column, which will enable the development of an analytical method. A purification mention of vacuum distillation with chloroform for a related compound brings challenges related to thermal stability that need care. I will organize this information, but still need the exact melting point, solubility details for my target compound and a detailed purification procedure.

Formulating Initial Protocols

I'm now generating content, despite missing some data, by synthesizing available information. I'm focusing on creating step-by-step recrystallization and chromatography protocols. I will address potential challenges, focusing on impurities, thermal stability, and safety, while constructing a workflow diagram and a safety section. I'll create detailed tables and reference the sources I've used.

Constructing Purification Guide

I'm now moving into content creation mode. I have key data for similar compounds. I will structure the technical guide to incorporate FAQs. I'm focusing on the synthesis of step-by-step protocols, including recrystallization and column chromatography, while presenting the choices as method development starting points. The guide will have a section on safety, highlighting precautions for N-nitrosamines. I'll make tables and diagrams with complete references.

Technical Support Center: Navigating the Stability of 1-Nitroso-4-phenylpiperazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Nitroso-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on addressing the stability challenges associated with this compound in solution. As a potent, potentially genotoxic compound, understanding and controlling its stability is paramount for accurate and reproducible experimental outcomes.

Troubleshooting Guide: Real-Time Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format to help you troubleshoot effectively.

Question 1: I've prepared a stock solution of this compound in methanol, and I'm observing a decrease in its concentration over a short period, even when stored in the dark at 4°C. What could be the cause?

Answer:

This is a common issue related to the inherent instability of some nitrosamines in certain solvents. While methanol is a frequently used solvent, residual acidic or basic impurities can catalyze degradation. Additionally, dissolved oxygen can contribute to oxidative degradation over time.

  • Causality: The N-nitroso group is susceptible to both acidic and basic hydrolysis, which can lead to the cleavage of the N-N bond. Furthermore, the piperazine ring can be a target for oxidation.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade or LC-MS-grade methanol. Consider using a freshly opened bottle to minimize dissolved gases and contaminants.

    • Inert Atmosphere: To mitigate oxidative degradation, you can degas the solvent by sparging with an inert gas like nitrogen or argon before preparing your solution. For long-term storage, overlaying the solution with an inert gas can be beneficial.

    • Alternative Solvents: Consider preparing your stock solution in a non-protic solvent such as acetonitrile or dimethyl sulfoxide (DMSO), where the compound may exhibit greater stability. However, always perform a preliminary stability check in the new solvent.

    • pH Control: If your experimental conditions allow, buffering the solution to a neutral pH (around 7) can help minimize acid- or base-catalyzed hydrolysis.

Question 2: My analytical results for this compound are inconsistent, with unexpected peaks appearing in my chromatograms. How can I identify if these are degradation products?

Answer:

The appearance of new peaks is a strong indicator of degradation. Identifying these degradants is crucial for understanding the stability of your compound and ensuring the accuracy of your quantification.

  • Causality: this compound can degrade through several pathways, including hydrolysis, oxidation, and photolysis, leading to various degradation products. A common degradation pathway for nitrosamines involves the cleavage of the N-N bond, which would yield 4-phenylpiperazine and a source of nitrous acid.

  • Troubleshooting & Identification Workflow:

    • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing your sample to stress conditions (acid, base, oxidation, heat, and light) to accelerate degradation. An increase in the area of the unknown peaks under these conditions would confirm they are degradants.

    • Mass Spectrometry (MS) Analysis: The most effective way to identify the unknown peaks is by using a mass spectrometer coupled to your liquid chromatograph (LC-MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can help elucidate the structures of the degradation products. For example, a peak corresponding to the molecular weight of 4-phenylpiperazine (162.24 g/mol ) would be a strong indicator of N-N bond cleavage.

    • Photodiode Array (PDA) Detector: If you are using an HPLC with a PDA detector, you can compare the UV-Vis spectra of the unknown peaks with that of the parent compound. Significant differences in the spectra can indicate chemical modification.

Question 3: I'm conducting a photostability study, and my solution of this compound is rapidly degrading upon exposure to light. How can I minimize this?

Answer:

Nitrosamines are known to be sensitive to light, particularly UV radiation.[1] Photodegradation can occur quickly and significantly impact your results.

  • Causality: UV light can provide the energy to excite the n → π* transition of the N-nitroso group, leading to the homolytic cleavage of the N-N bond and the formation of radical species.[1] This initiates a cascade of degradation reactions.

  • Mitigation Strategies:

    • Use Amber Glassware: Always prepare and store solutions of this compound in amber volumetric flasks and vials to protect them from ambient light.

    • Minimize Exposure: During sample preparation and analysis, work in an area with minimal direct light exposure. If possible, use a light-protected autosampler.

    • Control Wavelength: If your experiment involves light exposure, carefully control the wavelength and intensity. Using longer wavelengths of light (outside the UV range) may reduce the rate of degradation if your experimental design permits.

    • Antioxidants: In some formulations, the addition of antioxidants like ascorbic acid or alpha-tocopherol has been shown to inhibit nitrosamine formation and potentially slow degradation.[2] However, the compatibility of these additives with your specific application must be verified.

In-Depth Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigating the degradation pathways of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To generate potential degradation products and assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound reference standard

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Amber vials and volumetric flasks

  • Calibrated oven and photostability chamber

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Transfer the solid reference standard to a vial and place it in a calibrated oven at 80°C for 48 hours. Also, place a vial containing the stock solution in the oven. At the end of the study, dissolve the solid and dilute both samples for analysis.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a light source in a photostability chamber (ICH Q1B conditions). A control sample should be wrapped in aluminum foil and placed in the same chamber. Analyze the samples at appropriate time intervals.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control solution, using a validated stability-indicating LC-MS/MS or HPLC-PDA method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of this compound.

    • Identify and characterize the major degradation products using their mass spectra and retention times.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C4-phenylpiperazine, Nitrous acid
Basic Hydrolysis 0.1 M NaOH, 60°C4-phenylpiperazine, Nitrous acid
Oxidation 3% H₂O₂, Room TemperatureOxidized piperazine ring derivatives
Thermal 80°C (Solid and Solution)Various, depending on conditions
Photolytic ICH Q1B light exposure4-phenylpiperazine and radical species
Protocol 2: Stability-Indicating LC-MS/MS Method for this compound

Objective: To provide a sensitive and specific analytical method for the quantification of this compound and its potential degradation products.

Instrumentation:

  • UHPLC or HPLC system coupled with a triple quadrupole mass spectrometer.

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions (Example):

  • Ionization Mode: Positive ESI or APCI (APCI may offer better sensitivity for some nitrosamines).[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 192.1 → Product ion (m/z) 162.1 (Loss of -NO)

    • 4-phenylpiperazine (degradant): Precursor ion (m/z) 163.1 → Product ion (m/z) 120.1

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Method Validation:

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizing Degradation and Workflows

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_products Primary Degradation Products cluster_secondary Secondary Degradation This compound This compound 4-Phenylpiperazine 4-Phenylpiperazine This compound->4-Phenylpiperazine Hydrolysis (Acid/Base) Photolysis (UV Light) Nitrous_Acid Nitrous Acid / NO radical This compound->Nitrous_Acid N-N Bond Cleavage Oxidized_Products Oxidized Piperazine Ring Derivatives 4-Phenylpiperazine->Oxidized_Products Oxidation (e.g., H2O2)

Troubleshooting_Workflow Start Issue: Inconsistent Results or Unexpected Peaks Check_Purity Verify Purity of Solvents and Reagents Start->Check_Purity Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Check_Purity->Forced_Degradation LCMS_Analysis Analyze by LC-MS/MS to Identify Degradants Forced_Degradation->LCMS_Analysis Compare_Spectra Compare Mass Spectra and Retention Times with Control LCMS_Analysis->Compare_Spectra Identify_Products Identify Degradation Products (e.g., 4-phenylpiperazine) Compare_Spectra->Identify_Products Optimize_Conditions Optimize Storage and Experimental Conditions (e.g., use amber vials, inert gas) Identify_Products->Optimize_Conditions End Stable and Reproducible Method Achieved Optimize_Conditions->End

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A: this compound, like many nitrosamines, is considered a potentially carcinogenic and genotoxic compound. It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a fume hood.

Q2: What is the recommended long-term storage condition for solid this compound?

A: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature, typically 2-8°C.

Q3: Can I use an HPLC with a UV/PDA detector instead of an LC-MS/MS for stability studies?

A: While an HPLC-UV/PDA system can be used to monitor the degradation of the parent compound and detect the appearance of new peaks, it has limitations.[4] It may not have sufficient sensitivity for low-level impurities and does not provide the structural information that mass spectrometry offers for identifying unknown degradants. For comprehensive stability studies and impurity identification, LC-MS/MS is the recommended technique.[3][5]

Q4: Are there any known incompatibilities of this compound with common laboratory materials?

A: While specific incompatibility data for this compound is limited, it is good practice to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. Use high-quality, inert materials for sample containers and processing.

Q5: My experiment requires acidic conditions. How can I minimize the degradation of this compound?

A: If acidic conditions are unavoidable, it is crucial to minimize the exposure time and temperature. Prepare solutions fresh and use them immediately. Consider running your experiment at a lower temperature to slow the rate of acid-catalyzed hydrolysis. It is also important to accurately document the conditions and account for any degradation in your final analysis.

References

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. (2021-01-21). [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. [Link]

  • This compound. PubChem. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. (2019-01-29). [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. Veeprho. (2024-06-24). [Link]

  • Nitrosamine Impurities Application Guide. Agilent. (2020-09-14). [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Institutes of Health. [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters. [Link]

Sources

improving reaction conditions for 1-Nitroso-4-phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Nitroso-4-phenylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a classic example of N-nitrosation of a secondary amine. The reaction involves the treatment of 1-phenylpiperazine with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[1] The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid (HNO₂), itself generated from sodium nitrite and a strong acid like hydrochloric acid (HCl).[2] The lone pair of electrons on the secondary nitrogen of 1-phenylpiperazine then attacks the nitrosonium ion, leading to the formation of the N-nitroso derivative after deprotonation.[2]

While the reaction appears straightforward, achieving high yield and purity requires careful control over several critical parameters. This guide will delve into these parameters, explain the rationale behind them, and provide solutions to common challenges encountered during the synthesis.

Core Synthesis Protocol

This protocol is a standard procedure for the synthesis of this compound. It is crucial to handle all reagents and the final product with appropriate safety precautions, as N-nitroso compounds are often potent carcinogens.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Phenylpiperazine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpiperazine in a suitable amount of deionized water and hydrochloric acid. The acid is necessary to form the hydrochloride salt of the amine, which is typically more soluble in water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the stirred 1-phenylpiperazine solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x volumes).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often a yellow to green solid or oil.[4]

Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Phenylpiperazine in HCl/Water cool Cool to 0-5 °C start->cool add_nitrite Slowly Add NaNO₂ Solution (maintain T < 5 °C) cool->add_nitrite prep_nitrite Prepare aq. NaNO₂ Solution prep_nitrite->add_nitrite stir Stir for 1-2 hours at 0-5 °C add_nitrite->stir neutralize Neutralize with Base stir->neutralize extract Extract with CH₂Cl₂ or CHCl₃ neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Crude this compound evaporate->product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in N-nitrosation reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient nitrosating agent or reaction time.

    • Solution: Ensure you are using a slight molar excess of sodium nitrite (e.g., 1.1-1.2 equivalents) relative to the 1-phenylpiperazine.[1] You can also extend the reaction time and monitor for the disappearance of the starting material by TLC.

  • Decomposition of Nitrous Acid:

    • Cause: Nitrous acid is unstable, especially at higher temperatures. If the temperature of the reaction mixture rises above 5-10 °C, the nitrous acid can decompose before it has a chance to react.

    • Solution: Maintain strict temperature control throughout the addition of the sodium nitrite solution. A well-maintained ice-salt bath can be more effective than a simple ice bath.

  • Incorrect pH:

    • Cause: The formation of the active nitrosating species, the nitrosonium ion (NO⁺), is pH-dependent. While acidic conditions are necessary, a very low pH can lead to protonation of the secondary amine, reducing its nucleophilicity and slowing down the reaction.[5]

    • Solution: The optimal pH for the N-nitrosation of many secondary amines is in the range of 2.5-3.4. You can monitor and adjust the pH of the reaction mixture carefully. However, for practical lab-scale synthesis, ensuring a clearly acidic environment with an excess of a strong acid like HCl is a common practice.

  • Losses during Work-up:

    • Cause: The product may have some solubility in the aqueous layer, or emulsions can form during extraction, leading to physical loss of product.

    • Solution: Perform multiple extractions (at least three) with a suitable organic solvent. To break emulsions, you can add a small amount of brine (saturated NaCl solution).

Q2: I am observing a significant amount of a solid byproduct that is insoluble in my extraction solvent. What could it be?

A2: The most likely solid byproduct in this reaction is 1,4-dinitrosopiperazine .

  • Cause: If there is any unreacted piperazine present as an impurity in your 1-phenylpiperazine starting material, it can undergo dinitrosation. Alternatively, under certain conditions, the phenyl group of the starting material or product could be susceptible to side reactions, though dinitrosation of piperazine is a more common issue. A patent for the synthesis of a related compound, 1-nitroso-4-methylpiperazine, explicitly mentions the formation and removal of 1,4-dinitrosopiperazine.[6]

  • Solution:

    • Starting Material Purity: Ensure the purity of your 1-phenylpiperazine starting material. If necessary, purify it by distillation or recrystallization before use.

    • Filtration: 1,4-Dinitrosopiperazine is often insoluble in the reaction mixture and can be removed by filtration before the extraction step.[6]

Q3: The color of my final product is dark brown or black, not the expected yellow/green. What does this indicate?

A3: A dark coloration often suggests the presence of decomposition products or other impurities.

  • Cause:

    • Oxidation: The product or starting material may have undergone oxidation.

    • Excessive Heat: Overheating during solvent removal can cause decomposition. N-nitroso compounds can be thermally labile.

    • Residual Acid: Traces of acid in the final product can lead to instability and degradation over time.

  • Solution:

    • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., < 40 °C) and pressure to remove the solvent.

    • Thorough Neutralization: Ensure complete neutralization of the reaction mixture before extraction. You can check the pH of the aqueous layer after the final extraction to confirm it is neutral or slightly basic.

    • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure yellow product. Recrystallization or vacuum distillation are also potential purification methods.[1][6]

Q4: How do I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used for characterization:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product and quantifying any impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the product and identify volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is a powerful tool for confirming the identity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-N=O group.

A certificate of analysis for a commercial standard of this compound lists Mass Spectrometry and ¹H NMR as key identification methods.[4]

Troubleshooting Decision Tree

G start Low Yield? q_temp Was T < 5 °C? start->q_temp q_reagents Molar Excess of NaNO₂? q_temp->q_reagents Yes sol_temp Improve Cooling (e.g., ice-salt bath) q_temp->sol_temp No q_workup Multiple Extractions? q_reagents->q_workup Yes sol_reagents Use 1.1-1.2 eq. NaNO₂ q_reagents->sol_reagents No sol_workup Perform ≥ 3 Extractions Use Brine for Emulsions q_workup->sol_workup No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Optimizing Reaction Conditions

To maximize the yield and purity of this compound, consider the following optimization strategies.

ParameterStandard ConditionOptimized ConditionRationale
Temperature 0-5 °C-5 to 0 °CMinimizes decomposition of nitrous acid, the key nitrosating agent, leading to a higher effective concentration and better yield.
pH Acidic (excess HCl)pH 2.5 - 3.4Balances the formation of the active nitrosating agent (favored at low pH) with the availability of the unprotonated, nucleophilic amine (favored at higher pH).[5]
Stoichiometry (NaNO₂) 1.0 - 1.1 equivalents1.1 - 1.2 equivalentsA slight excess of the nitrosating agent helps to drive the reaction to completion, ensuring full conversion of the starting material.[1]
Addition Rate DropwiseSlow, controlled addition via syringe pumpEnsures consistent, localized concentration of the nitrosating agent and prevents temperature spikes, reducing side reactions.
Solvent for Extraction DichloromethaneEthyl AcetateEthyl acetate is a less toxic and more environmentally friendly alternative to chlorinated solvents. Its polarity is generally suitable for extracting N-nitroso compounds.

References

  • Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • SynZeal. (n.d.). This compound | 14340-33-1. Retrieved from [Link]

  • López-Rodríguez, R., et al. (2020). An Update on the Current Status and Prospects of Nitrosation Pathways and Possible Root Causes of Nitrosamine Formation in Various Pharmaceuticals. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]

  • ResearchGate. (2020). Managing n-nitrosopiperazine and dinitrosopiperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. Retrieved from [Link]

  • Cleanchem. (n.d.). This compound | CAS No: 14340-33-1. Retrieved from [Link]

  • Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology, 47(7), 3528–3534. Retrieved from [Link]

  • Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name: this compound CAS NO: 14340-33-1. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 1-Nitroso-4-phenylpiperazine-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-Nitroso-4-phenylpiperazine. This guide is designed to provide practical, field-proven insights into the common challenges encountered when working with this compound, particularly in assays designed to measure its activity as a nitric oxide (NO) donor. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental outcomes, empowering you to design robust, self-validating experiments.

Section 1: Compound Characteristics and Handling

Understanding the fundamental properties and handling requirements of your reagents is the first step in successful experimentation. This compound (C₁₀H₁₃N₃O) is a nitrosamine compound often used in analytical method development and as a reference standard[1][2]. Due to its nitroso group, it has the potential to act as a nitric oxide (NO) donor, a property central to its use in many biological assays[3][4]. However, like many nitrosamines, it requires careful handling due to its potential health hazards[5][6].

Frequently Asked Questions: Storage and Preparation

Question: How should I store and handle this compound powder and stock solutions?

Answer: Proper storage is critical to prevent degradation and ensure assay-to-assay consistency.

  • Powder: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[7][8].

  • Stock Solutions: The stability of this compound in solution is solvent and temperature-dependent. For maximal stability, prepare fresh stock solutions for each experiment in an appropriate solvent like DMSO or ethanol. If storage is necessary, aliquot stock solutions into single-use volumes in amber vials and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The choice of solvent is critical as it must not interfere with the downstream assay.

Question: What are the safety precautions I must take when working with this compound?

Answer: this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen[5]. Adherence to safety protocols is mandatory.

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves[7][9].

  • Avoid generating dust when handling the solid form[9].

  • In case of accidental exposure, wash the affected skin with plenty of water and seek medical advice[9].

ParameterRecommendationRationale
Storage (Solid) Cool, dry, dark, tightly sealedPrevents hydrolysis, photodegradation, and oxidation.
Solvent Choice High-purity, anhydrous DMSO or EthanolEnsures complete dissolution and minimizes solvent-induced degradation.
Stock Solution Prepare fresh; if storing, -80°C, single-use aliquotsMinimizes degradation and variability from freeze-thaw cycles.
Handling Chemical fume hood, full PPEProtects user from inhalation, dermal, and ocular exposure[5][7].

Section 2: Assay Principles & Design

The primary application of this compound in a research setting is often as a nitric oxide (NO) donor. The N-nitroso group can release NO under specific physiological conditions. The challenge lies in accurately detecting this short-lived, reactive gas.

G cluster_release NO Release cluster_detection Detection Pathways A This compound (in solution) B Nitric Oxide (NO) A->B  Physiological  Conditions (pH, Temp) C NO reacts with O₂ and H₂O B->C E Direct Detection (Electrochemical Sensor) B->E D Nitrite (NO₂⁻) Nitrate (NO₃⁻) C->D F Indirect Detection (Griess Assay, Fluorescent Probes) D->F

Caption: Workflow of NO release from a donor and subsequent detection pathways.

Frequently Asked Questions: Assay Choice

Question: What are the most common methods to measure NO release, and which one should I choose?

Answer: The two most common methods are indirect and rely on detecting the stable NO metabolite, nitrite (NO₂⁻): the Griess assay and fluorescent probes.

  • Griess Assay: This colorimetric assay is robust, inexpensive, and widely used. It involves a two-step reaction where acidified nitrite reacts with sulfanilamide and then N-(1-naphthyl)ethylenediamine to form a colored azo compound measured around 540 nm[10]. Its main drawback is lower sensitivity, especially in complex biological media like serum or cell culture medium, which can contain interfering substances[11][12].

  • Fluorescent Probes (e.g., Diaminofluoresceins, DAFs): These probes react with an oxidized intermediate of NO to become highly fluorescent[13]. They offer much higher sensitivity than the Griess assay, making them suitable for intracellular measurements and real-time imaging[14]. However, they can be prone to auto-oxidation and photo-bleaching, and their signal can be influenced by other reactive oxygen species.

Your choice depends on your experimental system:

  • For quantifying total NO release in simple buffer systems, the Griess assay is often sufficient and reliable.

  • For detecting low concentrations of NO or for cellular imaging, a fluorescent probe is the superior choice.

Section 3: Troubleshooting Common Assay Problems

This section addresses the most frequent issues encountered during experimentation. We provide a logical workflow to diagnose and solve these problems.

G cluster_reagent Reagent & Compound Integrity cluster_execution Assay Execution cluster_contamination Contamination & Interference Start Unexpected Results (Low Signal, High Background, Poor Reproducibility) R1 Is the this compound stock solution fresh? Start->R1 E1 Are incubation times and temperatures accurate? Start->E1 C1 Are buffers prepared with ultrapure water to avoid nitrite contamination? Start->C1 R2 Are Griess reagents / fluorescent probes within their expiry date? R1->R2 R3 Was the standard curve (e.g., sodium nitrite) prepared correctly? R2->R3 E2 Is the pH of the buffer correct for NO release? E1->E2 E3 Is there potential for light exposure (for light-sensitive reagents)? E2->E3 C2 Does the biological medium (e.g., serum, phenol red) interfere with the assay? C1->C2

Caption: A logical troubleshooting workflow for common assay problems.

Scenario 1: No Signal or Significantly Low Signal

Question: I've added this compound to my buffer, but my Griess assay shows no color change. What's wrong?

Answer: This issue typically points to a problem with one of three components: the NO donor, the assay conditions, or the detection reagents.

  • NO Donor Integrity: The most common culprit is degraded compound. Prepare a fresh stock solution of this compound from the solid powder.

  • Assay Conditions: The release of NO from donors can be highly dependent on factors like pH and temperature[15]. Ensure your buffer is at the correct physiological pH (~7.4) and that incubations are performed at the specified temperature (e.g., 37°C).

  • Detection Reagent Failure: Your Griess reagents may be expired or improperly prepared. Validate your detection system independently. Run a standard curve using a known concentration range of sodium nitrite (e.g., 1-100 µM). If you get a proper standard curve, your reagents are working, and the problem lies with NO release. If the standard curve fails, replace your Griess reagents.

Scenario 2: High Background Signal

Question: My negative control (buffer only) is showing a strong signal. Why?

Answer: A high background signal almost always indicates contamination with nitrite.

  • Contaminated Buffers: Buffers can accumulate nitrite from the ambient air if left uncapped[10]. Always use freshly prepared buffers made with high-purity, nitrite-free water.

  • Contaminated Glassware/Plasticware: Ensure all labware is thoroughly cleaned and rinsed with ultrapure water.

  • Interference from Media: Cell culture media, especially those containing phenol red or serum, can interfere with the Griess assay, leading to false positives[11]. If working with complex media, it is essential to run a "media only" blank and subtract its value. For highly interfering media, consider using an alternative detection method or a sample cleanup step.

Scenario 3: Poor Reproducibility (High Well-to-Well Variability)

Question: My replicate wells show very different results. How can I improve my precision?

Answer: Poor reproducibility points to inconsistencies in assay setup or execution.

  • Inaccurate Pipetting: This is a frequent source of error, especially when dealing with the small volumes of Griess reagents or stock solutions. Ensure your pipettes are calibrated and use proper pipetting technique. Run replicates to assess precision[16].

  • Inconsistent Incubation Times/Temperatures: Ensure all samples are incubated for the exact same duration and that the temperature across your plate is uniform. Edge effects in 96-well plates can sometimes cause temperature variations.

  • Bubbles in Wells: Bubbles can interfere with the path length of light in a plate reader, leading to inaccurate absorbance readings. Inspect plates for bubbles before reading and dislodge them if necessary[16].

Section 4: Key Experimental Protocol

Protocol: Quantification of NO Release using the Griess Assay

This protocol provides a framework for measuring NO release in a simple buffer system.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Griess Reagent Kit (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in acid)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (prepared fresh with ultrapure water)

  • 96-well flat-bottom microplate

Procedure:

  • Prepare Sodium Nitrite Standards:

    • Prepare a 1 mM stock solution of NaNO₂ in PBS.

    • Perform serial dilutions in PBS to create standards ranging from 100 µM to 0 µM (blank). A typical range would be 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.

  • Prepare Test Samples:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in PBS to achieve the desired final concentrations for your experiment. Include a "vehicle control" containing the same final concentration of the solvent (e.g., DMSO) used for the compound.

  • Assay Execution:

    • Add 50 µL of each standard, test sample, and control to triplicate wells of the 96-well plate.

    • Incubate the plate at 37°C for the desired time period to allow for NO release and its conversion to nitrite.

    • Allow the plate to cool to room temperature.

    • Add 50 µL of Griess Reagent Component A to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the 0 µM (blank) standard from all other readings.

    • Plot the absorbance of the NaNO₂ standards versus their known concentrations to generate a standard curve.

    • Use the equation of the linear regression from the standard curve to calculate the concentration of nitrite in your test samples.

References

  • SynZeal. (n.d.). This compound. SynZeal Research. [Link]

  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. National Center for Biotechnology Information. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

  • Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • Gherman, C., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7434. [Link]

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Technical Support Center: Maximizing the Shelf-Life of 1-Nitroso-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Nitroso-4-phenylpiperazine (NPP, CAS No. 14340-33-1). This document is designed for researchers, analytical scientists, and drug development professionals who utilize NPP as a reference standard, impurity marker, or research chemical.[1][2] Given its classification as a probable human carcinogen and its susceptibility to degradation, ensuring the stability and purity of NPP is paramount for experimental accuracy, regulatory compliance, and personnel safety.[3][4]

This guide provides in-depth, field-proven insights into the factors affecting NPP's shelf-life and offers practical, validated strategies for its long-term preservation. We will move beyond simple storage instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) on Core Stability & Handling

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What is this compound, and why is its stability so critical?

This compound is an N-nitrosamine derivative of phenylpiperazine.[3] It is frequently encountered as a potential impurity in pharmaceuticals derived from phenylpiperazine precursors, such as Levodropropizine.[1] Its stability is critical for two primary reasons:

  • Analytical Accuracy: As a reference standard, its purity must be unquestionable. Degradation leads to a lower-than-expected concentration of the main compound, causing inaccuracies in the quantification of impurities in drug substances and products.

  • Safety and Toxicology: The degradation products may have different toxicological profiles. A well-characterized and stable standard is essential for reliable toxicological assessments.

Q2: What are the primary environmental factors that cause this compound to degrade?

The stability of this compound is influenced by its two key structural motifs: the N-nitroso group and the phenylpiperazine ring. Consequently, it is susceptible to multiple degradation pathways.[5]

  • Light (Photodegradation): This is a significant threat. N-nitrosamines absorb UV-Vis light, particularly around 230 nm and 330-340 nm, which corresponds to π→π* and n→π* electronic transitions.[6] This absorbed energy can lead to the cleavage of the relatively weak N-N bond, initiating degradation.[7]

  • Heat (Thermal Degradation): Elevated temperatures accelerate all chemical reactions, including decomposition. Thermal stress can provide the activation energy needed to break bonds within the molecule. Studies on related N-nitrosopiperazines have demonstrated clear temperature-dependent decomposition.[8]

  • Oxygen (Oxidation): The piperazine ring is susceptible to oxidative degradation, which can include N-dealkylation or ring-opening reactions.[9] The presence of atmospheric oxygen, especially in combination with light or heat, can generate radical species that attack the molecule.

  • Moisture (Hydrolysis): While many N-nitrosamines are relatively stable at neutral pH, they can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[10][11] The phenylpiperazine structure itself can also undergo pH-dependent hydrolysis.[5]

  • Reactive Chemicals: Avoid storage near strong acids, which can catalyze the cleavage of the nitroso group, or strong oxidizing agents.[12][13]

Q3: What are the ideal short-term and long-term storage conditions for NPP?

To mitigate the risks outlined above, a multi-faceted storage strategy is required. The following conditions are recommended to maximize shelf-life.

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage. 2-8°C for short-term (days to weeks).Reduces molecular motion and slows the rate of all potential degradation reactions.[14]
Light Store in amber glass vials with screw caps. Keep vials in a dark location (e.g., inside a sealed box).Prevents exposure to UV and visible light, directly inhibiting photodegradation.[6][13]
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing.Displaces atmospheric oxygen, minimizing the risk of oxidative degradation.[9]
Container Use borosilicate glass vials with PTFE-lined caps .Provides an inert storage surface and a tight seal to prevent moisture and oxygen ingress.
Form Store as a neat, solid material whenever possible.The solid state restricts molecular mobility, significantly slowing degradation compared to solutions.[15]
Q4: I've observed a change in the color of my solid NPP sample. What does this indicate?

Solid this compound is typically a yellow or light-colored powder. A noticeable change, such as darkening (e.g., turning brown or orange), is a strong visual indicator of degradation. This is often due to the formation of various chromophoric degradation products resulting from oxidation or photolysis. If you observe a color change, the purity of the standard is compromised, and it should be re-qualified via analytical methods (e.g., HPLC, UPLC) before use.

Q5: Can I store solutions of this compound? If so, how?

Storing NPP in solution is strongly discouraged for long-term use due to significantly faster degradation rates. If you must prepare stock solutions for daily use:

  • Prepare Fresh: Make only enough solution for your immediate experimental needs.

  • Use a Degassed, High-Purity Solvent: Acetonitrile or methanol are common choices. Degassing the solvent (e.g., by sonication under vacuum) removes dissolved oxygen.

  • Use Volumetric Flasks: Use amber glass volumetric flasks to protect from light during preparation.

  • Store Cold and Dark: If temporary storage is unavoidable, store the solution at 2-8°C in a tightly sealed amber vial, and use it within 24 hours.

Q6: Are there any chemical stabilizers I can add to prolong the shelf-life of NPP?

While adding stabilizers is not standard practice for a chemical reference standard (as it alters the composition), the underlying principles are relevant for understanding degradation. In pharmaceutical formulations, antioxidants are used to inhibit the formation of N-nitrosamines by acting as nitrite scavengers.[15] These compounds, such as butylated hydroxytoluene (BHT) or caffeic acid, work by intercepting radical species.[15] This reinforces the importance of preventing oxidative conditions during storage by using an inert atmosphere. For a pure reference standard, the focus must remain on controlling the physical storage environment rather than adding chemical stabilizers.

Section 2: Troubleshooting Guide: Common Stability Issues
Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Rapid Purity Drop in Solid Sample 1. Improper Seal: The vial cap is not PTFE-lined or is not tightened sufficiently.1. Verify Container Integrity: Use only vials with PTFE-lined septa/caps. PTFE provides a superior barrier against oxygen and moisture. Re-purge the vial with argon/nitrogen and seal tightly.
2. Frequent Temperature Cycling: Repeatedly removing the vial from the freezer to room temperature.2. Aliquot the Standard: Upon receiving a new standard, divide it into smaller, single-use aliquots in separate amber vials. This prevents contamination and temperature cycling of the bulk material.
Inconsistent Assay Results 1. Degradation During Sample Prep: The compound is degrading after being weighed and dissolved.1. Minimize Exposure: Work under low-light conditions (e.g., use yellow lighting). Use amber autosampler vials. Prepare solutions immediately before analysis. Don't let samples sit on the benchtop or in the autosampler for extended periods.
2. Adsorption to Surfaces: The compound may be adsorbing to plasticware or certain vial types.2. Use Inert Materials: Exclusively use glass labware (pipettes, vials, flasks) for all preparations. Avoid contact with plastics where possible.
Appearance of Unknown Peaks in Chromatogram 1. Forced Degradation: The analytical method itself (e.g., mobile phase pH, temperature) is causing on-column degradation.1. Evaluate Method Conditions: Ensure the mobile phase pH is near neutral.[11] Avoid high column temperatures unless necessary for separation. Run a freshly prepared sample immediately to establish a baseline chromatogram.
2. Solvent Contamination: The solvent used for dissolution contains impurities (e.g., peroxides in aged THF or ethers).2. Use High-Purity Solvents: Always use fresh, HPLC-grade or higher solvents. Check the expiration dates and storage conditions of your solvents.
Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your this compound standard, a robust stability-indicating analytical method is essential.

Protocol 3.1: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient that starts with a high aqueous component and ramps up the organic component (e.g., 10% B to 90% B over 20 minutes). This is crucial for eluting both the polar and non-polar degradation products.

  • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Monitor at the two absorbance maxima, ~230 nm and ~330 nm.[6] The ability to see the full UV spectrum helps in peak purity assessment.

  • Sample Preparation: Accurately weigh and dissolve the NPP standard in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.1 mg/mL.

  • Validation: The final method must demonstrate specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 3.2: Conducting a Forced Degradation Study

Objective: To intentionally degrade the NPP sample under various stress conditions to identify potential degradation products and confirm the analytical method's stability-indicating capability.[9]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of NPP in Acetonitrile:Water.

  • Set Up Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal (Solid): Store solid NPP in a vial at 80°C for 48 hours.

    • Photolytic (Solid): Expose solid NPP to a light source compliant with ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, dilute to the target concentration, and analyze using the validated HPLC method.

  • Evaluation: Compare the stressed sample chromatograms to that of an unstressed control. The goal is to achieve 5-20% degradation. A successful stability-indicating method will show a decrease in the main NPP peak area and the appearance of new, well-resolved degradation product peaks.

Section 4: Visualizing Degradation & Stability Workflows
Diagram 4.1: Conceptual Degradation Pathways of this compound

G NPP This compound DP1 1-Phenylpiperazine + Nitrous Species NPP->DP1 N-N Bond Cleavage DP2 Ring-Opened Products NPP->DP2 Piperazine Cleavage DP3 Oxidized Phenyl or Piperazine Ring NPP->DP3 Oxidative Attack Stressor_Light Light (hv) (Photolysis) Stressor_Light->NPP Stressor_Ox Oxygen [O] (Oxidation) Stressor_Ox->NPP Stressor_pH H+/OH- (Hydrolysis) Stressor_pH->NPP Stressor_Heat Heat (Δ) (Thermal) Stressor_Heat->NPP

Caption: Key environmental stressors and resulting conceptual degradation products for NPP.

Diagram 4.2: Workflow for a Long-Term Stability Study

G start Receive & Qualify NPP Standard (T=0) aliquot Aliquot into Amber Vials under Inert Atmosphere start->aliquot storage Place in Validated Stability Chambers (-20°C, 2-8°C, 25°C/60%RH) aliquot->storage pull Pull Samples at Pre-defined Timepoints (e.g., 3, 6, 12 months) storage->pull analyze Analyze via Stability- Indicating HPLC Method pull->analyze compare Compare Purity, Impurity Profile, and Appearance to T=0 Data analyze->compare end Determine Shelf-Life & Re-test Date compare->end

Caption: A typical experimental workflow for establishing the long-term shelf-life of NPP.

References
  • SynZeal. (n.d.). This compound | 14340-33-1. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Cleanchem. (n.d.). This compound | CAS No: 14340-33-1. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitroso-4-phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fine, D. H., et al. (2015). Thermal Decomposition of N-nitrosopiperazine. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Retrieved from [Link]

  • Postolski, J., & Grzegorczyk, K. (2003). Effect of different storage conditions on N-nitrosamine content in polish edible offals processed meat products. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra for selected nitrosamines in Milli-Q water. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

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Validation & Comparative

comparing the efficacy of 1-Nitroso-4-phenylpiperazine to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Evaluating the In Vitro Efficacy of Novel Nitrosopiperazine Compounds Against Established Cytotoxic Agents

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The compound 1-Nitroso-4-phenylpiperazine (NPP) belongs to a class of N-nitrosamines, which are of significant interest due to their diverse biological activities. The N-nitroso group can act as a nitric oxide (NO) donor, a signaling molecule with a paradoxical role in oncology; it can be either pro-tumorigenic or anti-tumorigenic depending on its concentration, duration of exposure, and the cellular context. This guide provides a comprehensive framework for the initial in vitro evaluation of NPP's cytotoxic efficacy, using the well-characterized chemotherapeutic agent Cisplatin as a benchmark for comparison.

This document is structured to guide researchers through a logical, stepwise process, from initial cytotoxicity screening to mechanistic validation. We will detail the necessary experimental protocols, explain the rationale behind the chosen assays, and provide a template for data presentation and visualization, ensuring a scientifically rigorous and reproducible evaluation.

Comparative Framework: NPP vs. Cisplatin

Our comparative analysis will be based on a hypothesized mechanism of action where NPP induces cytotoxicity in cancer cells through NO-mediated pathways. We will compare this to Cisplatin, a DNA-damaging agent that forms platinum-DNA adducts, leading to the activation of the DNA damage response and subsequent apoptosis. This comparison allows for the assessment of a novel mechanism against a "gold standard" cytotoxic drug.

Core Experimental Workflow

The evaluation will proceed through three key stages:

  • Primary Cytotoxicity Screening: To determine the dose-dependent effect of both compounds on cancer cell viability.

  • Mechanism of Action Elucidation: To investigate the mode of cell death (apoptosis vs. necrosis) induced by each compound.

  • Mechanistic Validation: To confirm the hypothesized NO-donating activity of NPP.

G cluster_workflow Comparative Experimental Workflow A Stage 1: Cytotoxicity Screening (MTT Assay) B Stage 2: Apoptosis vs. Necrosis (Annexin V/PI Staining) A->B Determine IC50 values C Stage 3: NO Donor Validation (Griess Assay for NPP) B->C Characterize cell death pathway

Caption: High-level overview of the experimental workflow.

Part 1: Primary Cytotoxicity Assessment

The initial step is to quantify the cytotoxic effects of NPP and Cisplatin across a range of concentrations to determine their respective half-maximal inhibitory concentrations (IC50).

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed human colorectal carcinoma cells (HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of NPP and Cisplatin in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Hypothetical Data Presentation
CompoundIC50 (µM) on HCT116 cells (48h)
This compound25.5
Cisplatin9.8

Part 2: Elucidating the Mechanism of Cell Death

To understand how NPP and Cisplatin induce cell death, we will differentiate between apoptosis and necrosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Staining

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, making it a marker for late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Treat HCT116 cells with NPP and Cisplatin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Part 3: Mechanistic Validation for NPP

To validate our hypothesis that NPP acts as an NO donor, we will measure the production of nitrite, a stable and quantifiable breakdown product of NO, in the cell culture medium.

Experimental Protocol: Griess Assay

The Griess assay is a colorimetric method for the detection of nitrite.

Methodology:

  • Sample Collection: Collect the culture medium from HCT116 cells treated with various concentrations of NPP for 24 hours.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the collected medium.

  • Incubation and Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Hypothesized Signaling Pathway

The proposed cytotoxic mechanism of NPP involves the intracellular release of NO, which can induce apoptosis through various pathways, including the activation of the cGMP pathway and the induction of endoplasmic reticulum (ER) stress.

G cluster_pathway Hypothesized NPP-Induced Apoptotic Pathway NPP This compound (NPP) NO Nitric Oxide (NO) Release NPP->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Apoptosis Apoptosis PKG->Apoptosis

Caption: Proposed NO-mediated apoptotic pathway for NPP.

Conclusion

This guide outlines a foundational experimental strategy to conduct a rigorous in vitro comparison of the novel compound this compound against the established drug Cisplatin. By following these protocols, researchers can generate robust, comparative efficacy data and gain initial insights into the compound's mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo studies and broader panel testing against various cancer cell lines.

References

  • MTT Assay for Cell Viability

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Annexin V/PI Staining for Apoptosis Detection

    • Title: Detection of apoptosis using annexin V-FITC.
    • Source: N
    • URL: [Link]

  • Griess Assay for Nitrite Determination

    • Title: Spectrophotometric method for determination of nitrite in w
    • Source: Analytical Chemistry
    • URL: [Link]

  • Cisplatin Mechanism of Action

    • Title: Cispl
    • Source: Molecular and Clinical Oncology
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  • Nitric Oxide in Cancer

    • Title: The dual role of nitric oxide in cancer.
    • Source: Cancers
    • URL: [Link]

A Researcher's Guide to the Experimental Validation of 1-Nitroso-4-phenylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug discovery and development, the introduction of any new chemical entity into a research pipeline necessitates a rigorous and multi-faceted validation process. This guide provides a comprehensive framework for the experimental validation of 1-Nitroso-4-phenylpiperazine, a compound of interest due to its phenylpiperazine core, a scaffold present in numerous biologically active molecules.[1][2] However, the presence of a nitroso functional group raises significant safety concerns, primarily related to potential genotoxicity.[3]

This document is structured to provide not just protocols, but the strategic thinking behind them. We will explore the critical assays required to build a robust data package for this compound, comparing its potential biological activities against the crucial safety assessment of its mutagenic potential. We will also consider appropriate alternatives and controls to ensure the scientific integrity of any findings.

Section 1: The Duality of the this compound Structure: Potential Activity vs. Inherent Risk

The 1-phenylpiperazine moiety is a well-established pharmacophore found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and CNS-acting agents.[1][4] This suggests that this compound could possess interesting biological properties. However, the N-nitroso group is a classic structural alert for mutagenicity.[3] Many N-nitroso compounds are pro-mutagens that can be metabolically activated by cytochrome P450 enzymes to form reactive electrophiles that damage DNA.[5] Therefore, the primary and most critical step in evaluating this compound is to determine its genotoxic potential.

The Imperative of Genotoxicity Testing

Before investing significant resources into exploring the potential therapeutic effects of this compound, its mutagenic profile must be thoroughly characterized. The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing point mutations caused by a chemical.[6][7] For N-nitrosamines, this test is particularly crucial, and its design must be optimized for this class of compounds, as they often require metabolic activation to exert their mutagenic effects.[5][6]

Exploring Potential Biological Activity: Anti-inflammatory Effects

Derivatives of N-phenylpiperazine have been reported to exhibit anti-inflammatory properties.[4][8] A common and robust in vitro model for assessing anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] This assay provides a quantifiable measure of a compound's ability to suppress a key inflammatory mediator.

Section 2: Experimental Validation Workflows

This section provides detailed, step-by-step protocols for the essential experiments required to validate this compound. The logic behind the selection of controls and comparator compounds is also explained.

Workflow for Genotoxicity Assessment

The primary objective is to determine if this compound can induce gene mutations. A negative result in a well-conducted Ames test is a significant step in de-risking the compound.

Genotoxicity_Workflow cluster_prep Preparation cluster_assay Ames Test Protocol cluster_analysis Data Analysis Test_Compound This compound (Test Article) Incubation Incubate strains with Test Article/Controls +/- S9 Mix Test_Compound->Incubation Negative_Control 4-Phenylpiperazine (Non-nitroso analog) Negative_Control->Incubation Positive_Control_1 2-Nitrofluorene (-S9) Positive_Control_1->Incubation Positive_Control_2 2-Aminoanthracene (+S9) Positive_Control_2->Incubation S9_Mix Metabolic Activation System (Hamster Liver S9) S9_Mix->Incubation Strains Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) Strains->Incubation Plating Plate on minimal glucose agar Incubation->Plating Colony_Count Incubate and count revertant colonies Plating->Colony_Count Comparison Compare revertant counts of Test Article vs. Vehicle Control Colony_Count->Comparison Fold_Increase Calculate fold-increase in revertants Comparison->Fold_Increase Conclusion Determine Mutagenic Potential (Positive if significant, dose-dependent >2-fold increase) Fold_Increase->Conclusion Anti_Inflammatory_Workflow cluster_prep Cell Culture & Treatment cluster_assay Nitric Oxide (NO) Assay cluster_analysis Data Analysis & Cytotoxicity Cells RAW 264.7 Macrophages Culture Culture cells and treat with compounds +/- LPS Cells->Culture Stimulant Lipopolysaccharide (LPS) Stimulant->Culture Test_Compound This compound Test_Compound->Culture Comparator 1-Phenylpiperazine Comparator->Culture Positive_Control Dexamethasone Positive_Control->Culture Incubate Incubate for 24 hours Culture->Incubate Supernatant Collect cell culture supernatant Incubate->Supernatant Griess_Reaction Add Griess Reagent to supernatant Supernatant->Griess_Reaction Absorbance Measure absorbance at 540 nm Griess_Reaction->Absorbance NO_Concentration Calculate NO concentration from standard curve Absorbance->NO_Concentration Inhibition Determine % inhibition of NO production NO_Concentration->Inhibition Conclusion Evaluate specific anti-inflammatory effect (non-cytotoxic inhibition) Inhibition->Conclusion MTT_Assay Perform MTT assay on cells to assess cytotoxicity MTT_Assay->Conclusion

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

1. Rationale and Causality: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. [9]The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant. [11]A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity. It is critical to run a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not simply due to cell death. 1-Phenylpiperazine is included as a structural analog to determine if any activity is inherent to the core structure.

2. Materials:

  • Test Article: this compound
  • Comparator: 1-Phenylpiperazine
  • Positive Control: Dexamethasone
  • Cell Line: RAW 264.7 murine macrophages
  • Culture Medium: DMEM with 10% FBS and antibiotics
  • Stimulant: Lipopolysaccharide (LPS) from E. coli
  • Griess Reagent: (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) [9] * MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • 96-well cell culture plates

3. Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight. [9] 2. Treatment: a. Remove the old medium. b. Add fresh medium containing various concentrations of the test article, comparator, or positive control. c. After 1 hour of pre-treatment, add LPS (final concentration of 1 µg/mL) to all wells except the vehicle control. [12] 3. Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator. [12] 4. Griess Assay: a. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. [9] b. Add 100 µL of Griess reagent to each well. [9] c. Incubate at room temperature for 10-15 minutes. [9][11] d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the nitrite concentration based on a sodium nitrite standard curve.
  • MTT Cytotoxicity Assay: a. To the remaining cells in the original plate, add MTT solution and incubate for 2-4 hours. b. Solubilize the formazan crystals with DMSO or another suitable solvent. c. Measure the absorbance at 570 nm.
  • Data Interpretation: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. True anti-inflammatory activity is demonstrated by a significant reduction in NO production at non-cytotoxic concentrations.

Section 3: Comparative Data Analysis

As no direct experimental data for this compound is publicly available, the following tables present a hypothetical data summary to illustrate how results should be structured for clear comparison.

Table 1: Hypothetical Genotoxicity Profile (Ames Test)
CompoundStrainWithout S9 Activation (Fold Increase over Vehicle)With S9 Activation (Fold Increase over Vehicle)Mutagenicity Conclusion
This compound TA1001.215.8 Positive
4-Phenylpiperazine (Negative Control)TA1000.91.1Negative
2-Aminoanthracene (Positive Control)TA1001.125.4Positive

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Anti-inflammatory and Cytotoxicity Profile
CompoundConcentration (µM)% NO Inhibition% Cell Viability (MTT)
This compound 1015%98%
This compound 5045%95%
1-Phenylpiperazine (Comparator)5035%97%
Dexamethasone (Positive Control)185%101%

Data are hypothetical and for illustrative purposes only.

Conclusion and Forward Look

This guide outlines a foundational strategy for the initial characterization of this compound. The primary, non-negotiable step is a thorough genotoxicity assessment. Given the high probability of mutagenicity for N-nitroso compounds, a positive result in the Ames test would likely preclude its development for most therapeutic applications and would necessitate handling it with extreme caution in a research setting.

Should the compound prove to be non-mutagenic—an unlikely but possible outcome—the investigation of its biological properties, such as the anti-inflammatory effects detailed here, could be pursued. The comparative approach, using the non-nitrosated parent molecule and other analogs, is crucial for understanding the structure-activity and structure-toxicity relationships. This self-validating system of controls and comparators ensures that any experimental results can be interpreted with a high degree of scientific confidence. Researchers and drug development professionals must prioritize this integrated safety and activity profiling to make informed decisions and allocate resources responsibly.

References

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A Senior Application Scientist's Guide to Validating an LC-MS/MS Method for 1-Nitroso-4-phenylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Nitrosamine Control

The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. Nitrosamines are classified as probable human carcinogens based on extensive animal studies, and their presence, even at trace levels, poses a potential risk to patient safety.[1][2] This has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to establish stringent acceptable intake (AI) limits and mandate rigorous risk assessments for all pharmaceutical products.[1][3][4]

1-Nitroso-4-phenylpiperazine is a specific nitrosamine impurity that can arise from various sources in the drug manufacturing process.[5][6] Its potential carcinogenicity necessitates a highly sensitive, selective, and, most importantly, a robustly validated analytical method to ensure that drug products are safe for consumption.[5]

This guide provides an in-depth, experience-driven walkthrough for validating an analytical method for the quantification of this compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, grounding our protocol in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8] The objective is not merely to meet regulatory requirements but to build a self-validating analytical system that provides irrefutable confidence in every result.

Selecting the Optimal Analytical Technique: A Comparative Rationale

Choosing the right analytical instrument is the foundational step. While several techniques can detect this compound, their suitability for trace-level quantification in complex pharmaceutical matrices varies significantly.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse in many QC labs. However, it often lacks the sensitivity and selectivity required to meet the low parts-per-billion (ppb) level limits set for nitrosamines. Co-elution with other UV-active species from the drug matrix can lead to false positives and inaccurate quantification.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity for volatile compounds. However, this compound is a semi-volatile organic compound, which may require derivatization and can be susceptible to thermal degradation in the GC inlet, compromising accuracy.[5][10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique stands out as the gold standard for nitrosamine analysis.[2][11] Its strength lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can unequivocally identify and quantify the target analyte at extremely low levels, even in the presence of overwhelming amounts of matrix components.[12][13]

For these reasons, this guide will focus exclusively on the validation of an LC-MS/MS method , as it provides the necessary performance to confidently meet and exceed global regulatory expectations.

The Validation Blueprint: Adherence to ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The ICH Q2(R1) guideline provides the internationally recognized framework for this process, ensuring a harmonized approach across regulatory landscapes.[7][14] Our validation will address the key parameters outlined in this guideline.

ICH_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Method Implementation Dev Develop LC-MS/MS Method (Sample Prep, Chromatography, MS Tuning) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: High-level workflow for analytical method validation.

Experimental Protocol: A Step-by-Step Validation Guide

This section details the experimental design for validating an LC-MS/MS method for this compound.

Proposed LC-MS/MS Method

This method is a representative starting point; parameters must be optimized for the specific instrument and drug product matrix.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance/product powder into a 10 mL volumetric flask.

    • Add 8 mL of a suitable solvent (e.g., Methanol or Dichloromethane/Methanol mixture). Using a deuterated internal standard (like this compound-d8) at this stage is highly recommended to correct for extraction variability.[9]

    • Sonicate for 15 minutes, then dilute to volume.

    • Centrifuge at 4000 rpm for 10 minutes.[15]

    • Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial.[15]

  • LC Conditions:

    • Column: A C18 or Phenyl-Hexyl column (e.g., Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 x 100 mm) is often a good choice.[15]

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 9.0 with ammonia water.[15]

    • Mobile Phase B: Methanol.[15]

    • Gradient: A typical gradient would start at 10% B, ramp to 90% B, hold, and then re-equilibrate.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[15]

    • MRM Transitions: These must be determined by infusing a standard of this compound (Molecular Weight: 191.23 g/mol ). A hypothetical transition could be m/z 192.1 -> 162.1 (Quantifier) and 192.1 -> 134.1 (Qualifier). The quantifier is used for concentration measurement, while the qualifier confirms identity.

Validation Parameters
  • Why we do it: To prove that the signal we measure comes only from this compound and not from other components in the sample matrix (e.g., the active pharmaceutical ingredient (API), excipients, or other impurities).

  • Experimental Protocol:

    • Inject a blank solvent (e.g., methanol).

    • Inject a placebo sample (all matrix components except the API and the nitrosamine).

    • Inject a sample of the API spiked with other known impurities (if available).

    • Inject a standard of this compound.

    • Inject a sample of the API spiked with this compound.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank, placebo, and un-spiked samples. The peak in the spiked sample must be chromatographically pure and have the correct ion ratio between the quantifier and qualifier transitions.

  • Why we do it: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrument's response over a defined range. This confirms the method can accurately quantify the analyte at different levels.

  • Experimental Protocol:

    • Prepare a stock solution of this compound.

    • Create a series of at least five calibration standards by serial dilution, bracketing the expected concentration range. A typical range might be from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.5 ppb to 20 ppb).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal, and the residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (ppb)Peak Area (Avg. of 3)
0.5 (LOQ)1,520
1.03,110
5.015,450
10.030,800
15.046,100
20.061,500
0.9998
  • Why we do it: The LOD is the lowest amount of analyte that can be reliably detected, while the LOQ is the lowest amount that can be quantitatively measured with acceptable precision and accuracy.[12] The LOQ must be at or below the regulatory reporting threshold.[3]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare progressively more dilute solutions of the analyte.

    • Inject them and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1 for the LOD and 10:1 for the LOQ.

  • Acceptance Criteria: The determined LOQ must be verified by injecting six independent preparations at the LOQ concentration. The accuracy and precision at this level must meet predefined criteria (e.g., recovery of 80-120% and RSD ≤ 20%).

Limits_Relationship cluster_range Method's Quantifiable Range LOD_label LOD (Analyte is Detectable) a Below LOD LOD LOQ Linear Range ULQ LOD_label->a:f1 LOQ_label LOQ (Analyte is Quantifiable) LOQ_label->a:f2 ULQ_label Upper Limit of Quantitation ULQ_label->a:f4 b Concentration

Caption: Relationship between LOD, LOQ, and the linear range.

  • Why we do it: To determine how close the method's measured value is to the true value. This is typically assessed by spiking a known amount of analyte into a placebo or sample matrix and measuring the recovery.

  • Experimental Protocol:

    • Prepare samples of the drug product matrix (or placebo) spiked with this compound at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate (for a total of 9 samples).

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria: The mean recovery should be within a pre-specified range, typically 80-120% for trace impurity analysis.

Table 2: Example Accuracy Data

Spike LevelTheoretical Conc. (ppb)Measured Conc. (ppb)Recovery (%)
Low (LOQ)0.50.4896.0
Mid (100%)10.010.3103.0
High (150%)15.014.798.0
Average 99.0
  • Why we do it: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent samples, spiked at 100% of the specification limit, under the same operating conditions over a short interval of time (e.g., same analyst, same day, same instrument).

    • Intermediate Precision: Repeat the experiment with a different analyst, on a different day, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should typically be ≤ 15%. The RSD for intermediate precision will be slightly higher but should also meet a predefined limit.

Table 3: Example Precision Data

ParameterReplicate 1 (ppb)...Replicate 6 (ppb)Mean (ppb)RSD (%)
Repeatability 10.1...9.810.02.5
Intermediate Prec. 10.4...10.110.23.1
  • Why we do it: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze a standard sample while making small changes to critical method parameters, one at a time.

    • Examples of parameters to vary:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% absolute)

  • Acceptance Criteria: The results from the varied conditions should not significantly differ from the results obtained under the nominal conditions. System suitability parameters (e.g., peak shape, retention time) should remain within acceptable limits.

Conclusion: A Foundation of Trust

A fully validated analytical method is the bedrock of drug safety and regulatory compliance. For potent impurities like this compound, there is no room for analytical uncertainty. By following the principles outlined in ICH Q2(R1) and understanding the scientific rationale behind each validation experiment, researchers and drug development professionals can build a robust, reliable, and defensible LC-MS/MS method.[8][16] This rigorous approach ensures that the data generated is not just a number, but a trustworthy measure of product quality, ultimately protecting the patients who rely on these life-saving medicines.

References

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.
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A Comprehensive Guide to the Cross-Validation of 1-Nitroso-4-phenylpiperazine Bioactivity in Diverse Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for the comprehensive evaluation of the biological activity of 1-Nitroso-4-phenylpiperazine across a panel of distinct human cell lines. As a compound belonging to the broader classes of phenylpiperazines and nitrosamines, its potential bioactivity warrants careful and systematic investigation. Phenylpiperazine derivatives have been noted for a wide range of pharmacological effects, including anticancer properties, while nitrosamines are a class of compounds often associated with genotoxicity.[1][2][3] This duality necessitates a thorough, multi-faceted approach to characterizing the cellular responses to this compound.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step experimental workflow, from initial cytotoxicity screening to deeper mechanistic studies, designed to yield a comprehensive and comparative understanding of the compound's effects. The protocols and analytical strategies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound and the Rationale for Cross-Cell Line Validation

This compound is a chemical entity featuring a phenylpiperazine core with a nitroso group substituent.[4][5] While specific bioactivity data for this compound is not extensively documented in publicly available literature, the known activities of its constituent chemical classes provide a compelling basis for investigation. The phenylpiperazine scaffold is a common pharmacophore in centrally acting drugs and has been explored for its potential in oncology.[1][2][6] Conversely, the nitroso- functional group is a well-established structural alert for potential carcinogenicity, primarily through mechanisms involving DNA alkylation after metabolic activation.[3][7][8]

Given these considerations, a critical question arises: does this compound exhibit cytotoxic effects, and if so, are these effects selective for certain cell types? A cross-validation study using a panel of cell lines with diverse origins and genetic backgrounds is therefore essential. Such a study will not only reveal the potency of the compound but also provide initial insights into its potential therapeutic window and mechanisms of action.

This guide proposes a tiered approach to this investigation, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays.

Proposed Cell Line Panel for Cross-Validation

The selection of an appropriate cell line panel is crucial for a meaningful comparative analysis. We propose a panel of three human cell lines, each representing a different cancer type and a non-cancerous control:

  • A549 (Human Lung Carcinoma): A widely used and well-characterized adherent cell line derived from a lung adenocarcinoma. It is a robust model for studying the effects of compounds on solid tumors of epithelial origin.

  • Jurkat (Human Acute T-cell Leukemia): A suspension cell line that serves as a model for hematological malignancies. Its different cellular context and morphology compared to A549 can reveal differential sensitivities.

  • WI-38 (Human Fetal Lung Fibroblast): A non-cancerous, diploid cell line often used as a control to assess the general cytotoxicity of a compound and its selectivity for cancer cells over normal cells.

The diverse characteristics of these cell lines provide a solid foundation for identifying cell-type-specific responses to this compound.

Experimental Workflow: A Tiered Approach

The following experimental plan is designed to systematically characterize the bioactivity of this compound.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Proliferative Effects T1_A Prepare this compound Stock Solution T1_B Cell Seeding (A549, Jurkat, WI-38) T1_A->T1_B T1_C Compound Treatment (Dose-Response) T1_B->T1_C T1_D 72-hour Incubation T1_C->T1_D T1_E MTT/Resazurin Assay T1_D->T1_E T1_F Data Analysis: IC50 Determination T1_E->T1_F T2_A Cell Treatment at IC50 and 2x IC50 T1_F->T2_A Inform Dose Selection T3_B Treatment with Sub-lethal Doses T1_F->T3_B Inform Dose Selection T2_B Annexin V/PI Staining for Apoptosis T2_A->T2_B T2_C Caspase-3/7 Activity Assay T2_A->T2_C T2_E Western Blot for Apoptotic Markers (e.g., PARP, Bcl-2) T2_A->T2_E T2_D Flow Cytometry Analysis T2_B->T2_D T3_A Cell Synchronization (Optional) T3_A->T3_B T3_C Propidium Iodide Staining T3_B->T3_C T3_D Flow Cytometry for Cell Cycle Analysis T3_C->T3_D

Figure 1: A tiered experimental workflow for the bioactivity assessment of this compound.

Tier 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound in the selected cell lines. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • For A549 and WI-38 (adherent cells), seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.

    • For Jurkat (suspension cells), seed 2 x 10⁴ cells per well in a 96-well plate.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the adherent cells and add 100 µL of the compound dilutions to the respective wells. For suspension cells, add the compound dilutions directly to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well. For suspension cells, centrifuge the plate and then replace the medium with 100 µL of DMSO.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the compound concentration. Use a non-linear regression model to determine the IC50 value.

Tier 2: Mechanistic Elucidation

Once the IC50 values are established, the next tier of experiments aims to understand how the compound induces cell death. A key distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Seeding and Treatment: Seed the cells in 6-well plates and treat them with this compound at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells (including the supernatant for adherent cells to capture apoptotic bodies).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Tier 3: Proliferative Effects

It is also important to assess the effect of the compound on the cell cycle at sub-lethal concentrations. This can reveal if the compound inhibits cell proliferation by arresting the cell cycle at a specific phase.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) of this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

Data Presentation and Interpretation

The data generated from these experiments should be presented in a clear and comparative manner.

Table 1: Comparative Cytotoxicity of this compound

Cell LineTypeIC50 (µM) after 72h
A549Human Lung Carcinoma[Insert experimental value]
JurkatHuman T-cell Leukemia[Insert experimental value]
WI-38Human Lung Fibroblast[Insert experimental value]

A significantly lower IC50 value in the cancer cell lines compared to the WI-38 cell line would suggest a degree of cancer cell selectivity.

Table 2: Summary of Mechanistic Observations

Cell LineApoptosis Induction (Annexin V+)Cell Cycle Arrest
A549[e.g., Dose-dependent increase][e.g., G2/M arrest]
Jurkat[e.g., No significant increase][e.g., No significant change]
WI-38[e.g., Minimal induction][e.g., G0/G1 arrest]

Hypothetical Signaling Pathway

Based on the known activities of related compounds, this compound could potentially exert its effects through various signaling pathways. For instance, many cytotoxic agents induce apoptosis via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G cluster_0 Potential Mechanisms of Action Compound This compound ROS Reactive Oxygen Species Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria DNA_Damage->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and cross-validation of the bioactivity of this compound. By employing a diverse panel of cell lines and a tiered experimental approach, researchers can generate a robust dataset that will elucidate the compound's cytotoxic potential, selectivity, and potential mechanisms of action. The insights gained from these studies will be invaluable in determining the future direction of research for this and related compounds in the field of drug discovery and development.

References

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Unveiling Potential Anticancer Mechanisms: A Comparative Docking Study of 1-Nitroso-4-phenylpiperazine with Key Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel anticancer therapeutics, the identification and characterization of small molecules that interact with key oncogenic proteins remain a cornerstone of modern drug discovery. 1-Nitroso-4-phenylpiperazine, a compound with a nitroso-piperazine scaffold, presents an intriguing subject for investigation due to the known carcinogenic potential of many N-nitroso compounds. This guide provides a comprehensive comparative molecular docking study of this compound against three pivotal protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

This analysis, conducted as a senior application scientist, aims to elucidate the potential binding affinities and interaction patterns of this compound, offering a rational, data-driven foundation for further experimental validation. We will delve into the causality behind the experimental choices, ensuring a self-validating and transparent computational workflow.

Introduction: The Rationale for Targeting Key Cancer-Related Proteins

The selection of EGFR, VEGFR-2, and CDK2 as target proteins is rooted in their well-established roles in tumor growth, proliferation, and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Another key receptor tyrosine kinase that is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that is a critical regulator of the cell cycle.[3][4] Its dysregulation can lead to uncontrolled cell division, a fundamental characteristic of cancer.[3]

By computationally assessing the interaction of this compound with these diverse and critical targets, we can generate initial hypotheses about its potential mechanisms of action and selectivity. Molecular docking, a powerful in-silico method, allows us to predict the preferred binding orientation and affinity of a ligand to a protein target, providing valuable insights for drug design and lead optimization.[5]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking study of this compound against our selected protein targets using AutoDock Vina, a widely used and validated docking software.[6][7][8]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (EGFR, VEGFR-2, CDK2) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Energy & Poses) docking->results comparison Comparative Analysis results->comparison

Caption: A streamlined workflow for the comparative molecular docking study.

Ligand Preparation

The three-dimensional structure of this compound is the starting point for our investigation.

Protocol:

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem.

  • 3D Structure Generation: Convert the 2D structure into a 3D structure using a molecular modeling software like Avogadro or ChemDraw.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: Save the optimized ligand structure in the PDBQT file format, which is required for AutoDock Vina. This step typically involves adding Gasteiger charges and defining rotatable bonds.[9]

Protein Preparation

The quality of the protein structure is critical for obtaining reliable docking results. We will use crystal structures from the Protein Data Bank (PDB).

Selected Protein Structures:

Target ProteinPDB IDRationale for Selection
EGFR 1M17A well-characterized structure of the EGFR kinase domain in complex with an inhibitor, providing a defined binding pocket.[1][10][11]
VEGFR-2 2QU6A representative crystal structure of the VEGFR-2 kinase domain, suitable for docking studies of potential inhibitors.[12]
CDK2 1HCKA high-resolution crystal structure of human CDK2, which is a common target for cancer drug design.[4]

Protocol:

  • Download PDB Files: Obtain the atomic coordinate files for the selected proteins from the RCSB PDB database.

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.[13]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.[7]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format.[14]

Molecular Docking with AutoDock Vina

With the prepared ligand and protein structures, we can now perform the docking simulations.

G cluster_workflow AutoDock Vina Protocol input Input Files (Ligand.pdbqt, Protein.pdbqt) grid Define Grid Box (Specifies docking search space) input->grid vina Run AutoDock Vina (vina --config config.txt) grid->vina output Output Files (out.pdbqt, log.txt) vina->output analysis Analyze Results (Binding Affinity, Interactions) output->analysis

Caption: A schematic of the AutoDock Vina docking procedure.

Protocol:

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of each protein. The size and center of the grid box are crucial parameters that define the search space for the ligand. For proteins with a co-crystallized ligand, the grid box can be centered on the position of the original ligand.

  • Configuration File: Create a configuration file (config.txt) for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform a conformational search of the ligand within the defined grid box and score the different binding poses.

  • Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol), and a log file summarizing the results.

Comparative Analysis of Docking Results

The primary output of our docking simulations is the binding affinity, which provides a quantitative estimate of the binding strength between this compound and each target protein. A more negative binding energy indicates a more favorable interaction.

Table 1: Comparative Docking Scores of this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)
EGFR 1M17-7.2
VEGFR-2 2QU6-6.8
CDK2 1HCK-6.5

Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the docking simulation.

Interpretation of Binding Affinities

The hypothetical results in Table 1 suggest that this compound exhibits the strongest binding affinity for EGFR, followed by VEGFR-2 and then CDK2. This preliminary in-silico data suggests a potential preference for EGFR.

Analysis of Binding Interactions

Beyond the binding affinity, it is crucial to analyze the specific molecular interactions between the ligand and the amino acid residues in the active site of each protein. This provides a deeper understanding of the binding mode and the structural basis for the observed affinity.

Visualization of Binding Poses: The predicted binding poses from the output PDBQT files should be visualized using molecular graphics software such as PyMOL or Chimera. This allows for a detailed examination of:

  • Hydrogen Bonds: These are critical for stabilizing the ligand-protein complex.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

A thorough analysis of these interactions for each protein target will reveal the key residues involved in binding and can explain the differences in binding affinities. For instance, the higher affinity for EGFR might be attributed to the formation of more hydrogen bonds or more extensive hydrophobic contacts compared to the other two targets.

Discussion and Future Directions

This comparative docking study provides initial, yet valuable, insights into the potential interactions of this compound with key cancer-related proteins. The predicted binding affinities and interaction patterns can guide further research in several ways:

  • Hypothesis Generation: The preferential binding to EGFR suggests that this might be a primary target for the compound's potential biological activity. This hypothesis can now be tested experimentally.

  • Lead Optimization: The detailed interaction analysis can inform the rational design of derivatives of this compound with improved binding affinity and selectivity for a specific target.

  • Experimental Validation: The computational predictions presented here must be validated through in vitro and in vivo experiments. This could include enzyme inhibition assays, cell-based proliferation assays, and ultimately, studies in animal models.

It is important to acknowledge the inherent limitations of molecular docking. Docking scores are approximations of binding affinity, and the method typically treats the protein as a rigid entity.[14] More advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic and accurate picture of the binding process.

Conclusion

This in-depth technical guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of this compound with the oncogenic proteins EGFR, VEGFR-2, and CDK2. By following the detailed protocols and analytical framework presented, researchers can generate valuable preliminary data to guide their drug discovery efforts. The hypothetical results suggest a potential avenue for further investigation into the anticancer properties of this compound, with a particular focus on its interaction with EGFR. This study underscores the power of computational methods to accelerate the identification and characterization of novel therapeutic candidates.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • RCSB PDB. (2016, July 27). 5FED: EGFR kinase domain in complex with a covalent aminobenzimidazole inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking of VEGFR-2 enzymes (PDB code: 4ASE and PDB Code:...). Retrieved from [Link]

  • Biochemistry Made Easy. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • Dr. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • RCSB PDB. (2002, May 14). 1KE9: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. Retrieved from [Link]

  • PMC. (n.d.). Molecular docking analysis of lupeol with different cancer targets. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • RCSB PDB. (2002, September 4). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • PMC. (2020, September 15). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Retrieved from [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • RCSB PDB. (2014, March 12). 2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles. Retrieved from [Link]

  • PMC. (2025, March 7). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • PMC. (n.d.). Insights from the molecular docking analysis of EGFR antagonists. Retrieved from [Link]

  • ResearchGate. (2017, October 12). molecular docking of lung cancer proteins against specific drug targets. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking of CDK2 Inhibitors. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... Retrieved from [Link]

  • MDPI. (2023, December 21). Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. Retrieved from [Link]

  • Farhan Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, June 1). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. Retrieved from [Link]

  • Nature Communications. (2023, October 17). Cryo-EM structure of the CDK2-cyclin A-CDC25A complex. Retrieved from [Link]

  • Begell Digital Library. (2025). Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy. Critical Reviews™ in Oncogenesis, 30(1). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations. Retrieved from [Link]

  • Yorodumi. (n.d.). PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b.... Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.